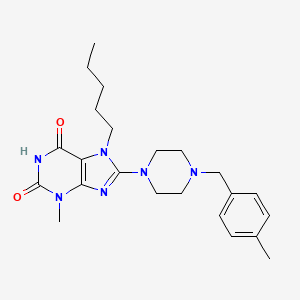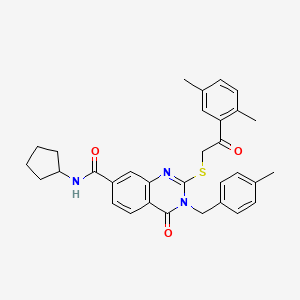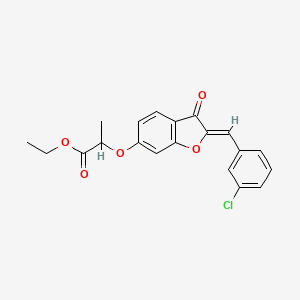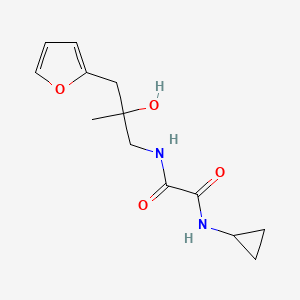![molecular formula C18H20N4O B2386728 (3-(diméthylamino)phényl)((5R,8S)-6,7,8,9-tétrahydro-5H-5,8-épiminocyclohepta[d]pyrimidin-10-yl)méthanone CAS No. 2058729-80-7](/img/structure/B2386728.png)
(3-(diméthylamino)phényl)((5R,8S)-6,7,8,9-tétrahydro-5H-5,8-épiminocyclohepta[d]pyrimidin-10-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is an intriguing compound with diverse potential applications. Its structure is complex, featuring a phenyl group with a dimethylamino substitution and a unique bicyclic core. This compound's synthesis, reactivity, and applications make it an important subject in the fields of chemistry, biology, and medicinal research.
Applications De Recherche Scientifique
Chemistry
The compound's reactivity and unique structure make it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, it can serve as a molecular probe to investigate various biological pathways and mechanisms due to its potential interactions with proteins and other biomolecules.
Medicine
This compound has potential therapeutic applications. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development and pharmacological studies.
Industry
Industrially, (3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone can be used as a precursor or intermediate in the synthesis of more complex molecules with specialized applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone involves multiple steps. A common route starts with the preparation of the intermediate 3-(dimethylamino)benzoic acid, which is then coupled with a preformed bicyclic intermediate. The key steps involve:
Formation of 3-(dimethylamino)benzoic acid: : Usually synthesized through the reaction of 3-nitrobenzoic acid with dimethylamine, followed by reduction of the nitro group.
Synthesis of the bicyclic core: : This can be synthesized through various cyclization methods involving suitable precursors and cyclizing agents.
Industrial Production Methods
Industrial production of this compound requires scalable and efficient methods. Key considerations include:
Optimization of reaction conditions: : This includes temperature, pressure, solvents, and catalysts to ensure high yields and purity.
Use of continuous flow reactors: : These systems enhance efficiency and scalability, reducing batch-to-batch variations and improving overall yield.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone can undergo various chemical reactions:
Oxidation: : The compound can be oxidized using strong oxidizing agents, forming potentially useful derivatives.
Reduction: : Reduction reactions can target specific functional groups within the compound, modifying its activity.
Substitution: : It can participate in substitution reactions, where one functional group is replaced by another under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halogens, alkylating agents under basic or acidic conditions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For instance:
Oxidation: : Formation of quinone derivatives.
Reduction: : Reduced amine or alcohol derivatives.
Substitution: : Formation of halogenated or alkylated derivatives.
Mécanisme D'action
Molecular Targets and Pathways
The compound's mechanism of action involves interactions with molecular targets such as enzymes, receptors, and other proteins. It can modulate specific pathways, leading to various biological effects. Detailed studies are required to fully elucidate its mode of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-pyrido[3,2-d]pyrimidin-4-yl)methanone: : Similar core structure but different substituent positions, leading to variations in reactivity and biological activity.
(3-(dimethylamino)phenyl)((5R,8S)-5,6,7,8-tetrahydro-6H-quinazolin-4-yl)methanone: : Another structurally related compound with differing functional groups, offering unique properties and applications.
Highlighting Uniqueness
The uniqueness of (3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone lies in its distinctive structure, which combines elements of various bioactive motifs, making it a versatile and valuable compound for further research and application.
Propriétés
IUPAC Name |
[3-(dimethylamino)phenyl]-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-21(2)13-5-3-4-12(8-13)18(23)22-14-6-7-17(22)15-10-19-11-20-16(15)9-14/h3-5,8,10-11,14,17H,6-7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDARKFKJOQUGNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2C3CCC2C4=CN=CN=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,7-Diaza-spiro[3.5]nonane-1,7-dicarboxylic acid 7-benzyl ester 1-tert-butyl ester](/img/structure/B2386645.png)
![6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2386646.png)



![2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2386651.png)

methylidene}amino N-(4-methoxyphenyl)carbamate](/img/structure/B2386653.png)
![1-(4-Methylsulfanylphenyl)-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2386654.png)
![6-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide](/img/structure/B2386658.png)

![1,1'-[(1,1-Dimethylethyl)[[(1S)-1-methyl-2-propyn-1-yl]oxy]silylene]bis[benzene]](/img/structure/B2386662.png)
![(E)-2-Cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-(5-methyl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2386664.png)

